molecular formula C14H17NO2 B11874478 tert-Butyl 1-methyl-1H-indole-3-carboxylate

tert-Butyl 1-methyl-1H-indole-3-carboxylate

Cat. No.: B11874478
M. Wt: 231.29 g/mol
InChI Key: NWZFDHYUCGNRHZ-UHFFFAOYSA-N
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Description

tert-Butyl 1-methyl-1H-indole-3-carboxylate is a chemical compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. They play a crucial role in cell biology and have various biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 1-methyl-1H-indole-3-carboxylate typically involves the reaction of 1-methyl-1H-indole-3-carboxylic acid with tert-butyl alcohol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out under anhydrous conditions to prevent hydrolysis .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and efficient purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 1-methyl-1H-indole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

Scientific Research Applications

tert-Butyl 1-methyl-1H-indole-3-carboxylate has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of various indole derivatives.

    Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of tert-Butyl 1-methyl-1H-indole-3-carboxylate involves its interaction with specific molecular targets and pathways. The indole ring system allows it to bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 1-methyl-1H-indole-3-carboxylate is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. Its tert-butyl ester group enhances its stability and solubility, making it a valuable compound for various applications .

Properties

Molecular Formula

C14H17NO2

Molecular Weight

231.29 g/mol

IUPAC Name

tert-butyl 1-methylindole-3-carboxylate

InChI

InChI=1S/C14H17NO2/c1-14(2,3)17-13(16)11-9-15(4)12-8-6-5-7-10(11)12/h5-9H,1-4H3

InChI Key

NWZFDHYUCGNRHZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=CN(C2=CC=CC=C21)C

Origin of Product

United States

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